Sulfapyrazine
Overview
Description
Sulfapyrazine is a chemical compound investigated for various applications, including its synthesis, molecular structure, chemical reactions, and properties. Research in these areas contributes to a deeper understanding of its potential uses and interactions.
Synthesis Analysis
Sulfamic acid has been identified as a low-cost, mild, and efficient catalyst for the synthesis of substituted N-Phenylpyrazoles, which are closely related to the chemical structure of Sulfapyrazine. This synthesis method highlights the use of sulfamic acid in condensing phenylhydrazine and 1,3-diketones under solvent-free conditions, resulting in compounds with potential relevance to Sulfapyrazine's synthesis (Shetty & Samant, 2012).
Molecular Structure Analysis
The crystal and molecular structure of sulfapyridine, a compound similar to Sulfapyrazine, has been determined through X-ray diffraction methods, revealing insights into the configuration and hydrogen bonding that could be relevant for understanding Sulfapyrazine's structure (Koo & Lee, 1979).
Chemical Reactions and Properties
Research on the structural landscape of multicomponent solids based on sulfa drugs, including Sulfapyrazine, provides insights into the drug's chemical reactions and properties. This study explores the different solid forms that sulfa drugs can take and their interaction with various coformers, which is essential for understanding Sulfapyrazine's chemical behavior and reactivity (Kumar et al., 2017).
Physical Properties Analysis
Although specific studies on the physical properties of Sulfapyrazine were not found, research on related sulfonamide compounds and their crystalline forms provides a basis for understanding physical characteristics such as solubility, crystal structure, and polymorphism, which are important for pharmaceutical applications and material science (Bar & Bernstein, 1985).
Chemical Properties Analysis
The synthesis and evaluation of novel series of derivatives catalyzed by reusable silica-bonded N-propylpiperazine sulfamic acid showcase methods to explore and modify the chemical properties of compounds related to Sulfapyrazine. This research highlights the catalyst's role in achieving high yields, clean reactions, and the potential for antimicrobial activity, providing insights into Sulfapyrazine's chemical properties (Ghashang et al., 2015).
Scientific Research Applications
1. Cancer Tissue Localization
Sulfapyrazine shows promising results in localizing to cancer tissues. A study found that high concentrations of sulfapyrazine localized in cancer tissue when injected at sites distant from the tumor. Notably, this localization was most pronounced in necrotic material within the tumors (Stevens, Wagner, Quinlin, & Kock, 1952).
2. Pharmacological Studies
Pharmacological studies on sulfapyrazine and similar drugs have shown their effectiveness against experimental infections. For instance, sulfapyrazine was found to be equally effective against pneumococcal, streptococcal, and staphylococcal infections when compared with sulfadiazine (Robinson, Siegel, & Graessle, 1943).
3. Antibacterial Properties
Research on sulfapyrazine has highlighted its significant antibacterial properties. Comparative studies have shown that sulfapyrazine is more effective than other sulfonamides against infections with beta hemolytic streptococci (Schmidt & Sesler, 1943).
4. Environmental Impact
The environmental impact of sulfonamides, including sulfapyrazine, has been studied. Research on the runoff and transport of these antibiotics in manured grassland indicated their persistence and transport in the environment, highlighting the need for careful management of such substances (Burkhardt et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-pyrazin-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAICDDXRUOCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151256 | |
Record name | Sulfapyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfapyrazine | |
CAS RN |
116-44-9 | |
Record name | Sulfapyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfapyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFAPYRAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SULFAPYRAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfapyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFAPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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